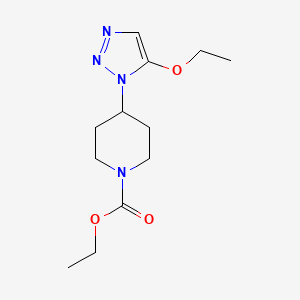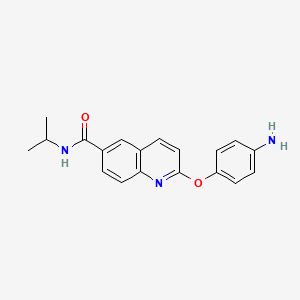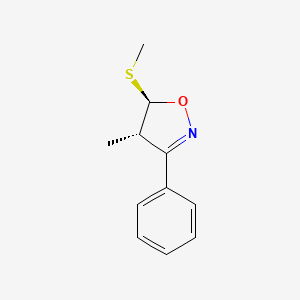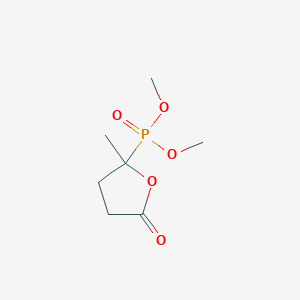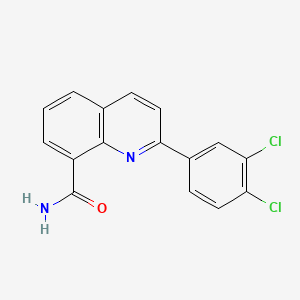![molecular formula C16H20N2O5 B12900605 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine CAS No. 61617-07-0](/img/structure/B12900605.png)
1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine is a synthetic compound often used in biochemical research It is a derivative of proline and alanine, two naturally occurring amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine typically involves the protection of the amino group of proline with a benzyloxycarbonyl (Cbz) group, followed by coupling with D-alanine. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. The process includes repeated cycles of amino acid coupling, deprotection, and purification to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving protein structure and function.
Industry: The compound is used in the production of biochemical reagents and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. This selective reactivity is crucial in peptide synthesis and other biochemical applications.
Comparación Con Compuestos Similares
N-Benzyloxycarbonyl-D-proline: Similar in structure but differs in the amino acid component.
N-Benzyloxycarbonyl-L-proline: The L-isomer of the compound, used in different stereospecific applications.
N-Carbobenzyloxy-D-proline: Another derivative with similar protective groups but different functional properties.
Uniqueness: 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine is unique due to its specific combination of D-proline and D-alanine, providing distinct stereochemical properties that are valuable in certain biochemical and pharmaceutical applications.
Propiedades
Número CAS |
61617-07-0 |
|---|---|
Fórmula molecular |
C16H20N2O5 |
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)/t11-,13-/m1/s1 |
Clave InChI |
XMVYSQUPGXSTJR-DGCLKSJQSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


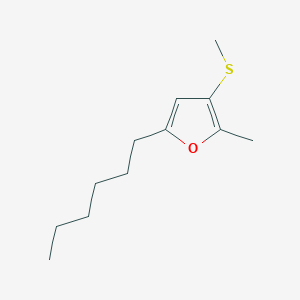
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
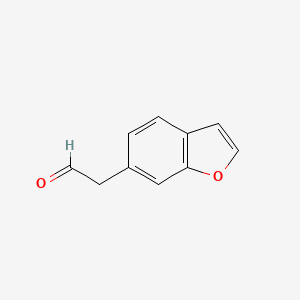
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)

